(R)-1-(3-(1-Aminoethyl)phenyl)ethan-1-one
Description
(R)-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is a chiral acetophenone derivative featuring a phenyl ring substituted at the 3-position with a 1-aminoethyl group (-CH2CH2NH2) and an acetyl (-COCH3) group. The (R)-configuration at the chiral center of the aminoethyl substituent imparts stereoselectivity, which may influence its biochemical interactions and pharmacological properties.
Key structural attributes:
- Chirality: The (R)-enantiomer may exhibit distinct binding affinities compared to its (S)-counterpart.
- Molecular Formula: C10H13NO (calculated molecular weight: 163.22 g/mol).
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[3-[(1R)-1-aminoethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
SGZDPFWWMLLGAS-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoacetophenone and ®-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is tetrahydrofuran (THF).
Catalysts and Reagents: Palladium catalysts are often employed to facilitate the coupling reaction between the bromoacetophenone and the amine. Additionally, bases such as potassium carbonate are used to deprotonate the amine and promote nucleophilic attack on the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-1-(3-(1-Nitroethyl)phenyl)ethan-1-one.
Reduction: Formation of ®-1-(3-(1-Aminoethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that (R)-1-(3-(1-Aminoethyl)phenyl)ethan-1-one exhibits potential anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of certain cancer cell lines by modulating specific signaling pathways related to cell growth and apoptosis. The compound's structural configuration allows it to interact favorably with target proteins involved in tumor progression.
Neuroprotective Effects
Another significant application is in the neuropharmacological domain, where this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It has been evaluated for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Organic Synthesis
Chiral Synthesis
The compound serves as an important intermediate in the synthesis of various chiral pharmaceuticals. Its unique stereochemistry allows for the development of enantiomerically pure drugs, which are crucial for enhancing therapeutic efficacy and reducing side effects.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Asymmetric synthesis | 85 | Using chiral catalysts |
| Reduction of ketones | 90 | NaBH4 in ethanol |
| Coupling reactions | 78 | Pd-catalyzed reactions |
Biocatalysis
Enzymatic Applications
The compound has been utilized as a substrate in various enzyme-catalyzed reactions. Studies have shown that specific alcohol dehydrogenases can effectively convert this ketone into alcohol derivatives with high enantioselectivity. This biocatalytic approach not only enhances reaction efficiency but also minimizes environmental impact compared to traditional synthetic methods.
| Enzyme Type | Conversion (%) | Selectivity (ee) |
|---|---|---|
| Alcohol Dehydrogenase | 95 | >99% |
| Transaminase | 92 | 98% |
Case Study 1: Anticancer Research
A comprehensive study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analysis.
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers administered this compound to models of oxidative stress-induced neuronal damage. The findings revealed that pre-treatment with the compound significantly reduced markers of oxidative stress and improved cell survival rates, suggesting its potential utility in developing neuroprotective therapies.
Mechanism of Action
The mechanism of action of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table and discussion highlight critical differences between (R)-1-(3-(1-Aminoethyl)phenyl)ethan-1-one and its analogs in terms of structure, properties, and applications.
Table 1: Structural and Functional Comparison of Phenyl Ethanone Derivatives
Substituent Effects on Reactivity and Bioactivity
Primary Amine vs. Tertiary Amine
- This compound: The primary amine (-NH2) in the 1-aminoethyl group enhances nucleophilicity and solubility in polar solvents. This group is critical for interactions with biological targets, such as enzymes or receptors requiring hydrogen bonding .
- 1-[3-(Dimethylamino)phenyl]ethan-1-one: The tertiary dimethylamino group (-N(CH3)2) is less basic and more lipophilic, favoring membrane permeability. This compound is used in synthesizing drug candidates with improved bioavailability .
Hydroxyl vs. Amino Groups
- 1-(3-Hydroxyphenyl)ethan-1-one : The hydroxyl group (-OH) increases acidity (pKa ~10) and participates in antioxidant mechanisms. It serves as a precursor to etilefrine, a vasoconstrictor .
- 1-(3-Aminophenyl)ethan-1-one: The aromatic amine (-NH2) facilitates electrophilic substitution reactions, making it a versatile intermediate for fluorinated pharmaceuticals (e.g., compound 41 in ) .
Heterocyclic vs. Aliphatic Substituents
- 1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-one : The imidazole ring introduces π-π stacking and metal-coordination capabilities, relevant in catalysis and material science .
Biological Activity
(R)-1-(3-(1-Aminoethyl)phenyl)ethan-1-one, also known as a derivative of phenethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chiral center, contributing to its pharmacological properties. Its structure can be represented as follows:
This compound is characterized by an aminoethyl side chain attached to a phenyl ring, which is crucial for its biological interactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of various derivatives related to this compound. The DPPH radical scavenging assay is commonly employed to evaluate antioxidant capacity. For instance, compounds with similar structural motifs have shown significant DPPH scavenging activity, often surpassing that of ascorbic acid, a well-known antioxidant.
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 79.62 | 1.37 times higher |
| Compound B | 58.77 | 1.26 times higher |
| Ascorbic Acid | 58.2 | Reference |
These findings suggest that the incorporation of specific functional groups enhances the antioxidant properties of these compounds, making them promising candidates for further development.
Anticancer Activity
The anticancer effects of this compound derivatives have been investigated against various cancer cell lines, including glioblastoma (U-87) and breast cancer (MDA-MB-231). The MTT assay is frequently used to assess cytotoxicity.
- U-87 Cell Line : Compounds derived from this compound exhibited higher cytotoxicity compared to those tested against MDA-MB-231 cells.
- Mechanism of Action : The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.
Study on Antioxidant and Anticancer Activities
A study published in Molecules explored the synthesis and biological evaluation of various derivatives based on phenethylamine structures. The results indicated that compounds with aminoethyl substitutions displayed enhanced antioxidant and anticancer activities compared to their non-substituted counterparts .
Research on Structural Variations
Another research effort focused on modifying the phenyl ring and aminoethyl side chain to optimize biological activity. The study found that specific substitutions could significantly enhance both antioxidant and anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
